1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
1-Benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, a structural motif known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative properties . This compound features a benzyl group at the N1 position, an ethoxy substituent at C6, and a 4-ethoxybenzenesulfonyl moiety at C2. Its structural complexity and functional diversity position it as a candidate for drug development, particularly in antimicrobial applications.
Properties
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-3-31-20-10-13-22(14-11-20)33(29,30)25-18-27(17-19-8-6-5-7-9-19)24-15-12-21(32-4-2)16-23(24)26(25)28/h5-16,18H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGFBYJJBCOYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzyl group and the ethoxybenzenesulfonyl moiety. Common reagents used in these reactions include ethyl iodide, benzyl chloride, and sulfonyl chlorides. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzyl and ethoxybenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure is compared to three classes of analogs (Table 1):
Table 1. Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-one Derivatives
Key Observations :
- Sulfonyl vs. Acyl Groups: The target compound’s 4-ethoxybenzenesulfonyl group at C3 differs from the acyl (e.g., naphthalene-carbonyl) groups in analogs like 80 and 93.
- Substituent Effects : The ethoxy groups at C6 and the benzenesulfonyl ring may improve water solubility relative to hydrophobic analogs (e.g., 3-(naphthalene-1-carbonyl) derivatives), which exhibit higher lipophilicity and membrane penetration .
- N1 Alkyl/Aryl Variations : The benzyl group at N1 contrasts with pentyl or butyl chains in other derivatives. Aromatic N1 substituents (e.g., benzyl, chlorobenzyl) may influence steric interactions with biological targets compared to linear alkyl chains .
Pharmacological Activity
- Anti-Pneumococcal Activity : APDQ230122, a 3-acyl derivative, inhibits peptidoglycan biosynthesis in Streptococcus pneumoniae via transcriptomic and proteomic downregulation of cell-wall synthesis pathways . The target compound’s sulfonyl group may similarly disrupt bacterial membrane integrity, though its specific mechanism remains unverified.
- Antibacterial Spectrum : 3-(Naphthalene-1-carbonyl)-1-pentyl derivatives (e.g., 81) show broad-spectrum activity, while 3-(4-methoxybenzoyl) analogs (e.g., 93) exhibit weaker efficacy, suggesting that bulky hydrophobic groups enhance antibacterial potency . The target compound’s dual ethoxy groups may balance solubility and activity for Gram-negative targets.
- Anti-Inflammatory Potential: Derivatives with methoxybenzoyl groups (e.g., 93) demonstrate moderate anti-inflammatory effects, possibly through COX-2 inhibition . The target compound’s ethoxybenzenesulfonyl group could modulate similar pathways, though this requires validation.
Computational and Crystallographic Insights
- Molecular Geometry: The dihydroquinolinone core in analogs like 3-ethoxymethyl-1,4-dihydroquinolin-4-one is nearly planar, with substituents (e.g., ethoxymethyl) oriented at ~87° to the ring system . The target compound’s benzenesulfonyl group may adopt a similar perpendicular orientation, affecting crystal packing and target binding.
- DFT Studies : Vibrational spectra and electronic properties of ethoxymethyl derivatives have been modeled using B3LYP/6-31G(d), aiding in predicting the target compound’s stability and reactivity .
Biological Activity
1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and mechanisms of action.
Chemical Structure
The compound features a quinoline backbone modified with various functional groups, which contribute to its biological activity. The presence of the ethoxy and sulfonyl groups plays a crucial role in its interaction with biological targets.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Demonstrates the ability to inhibit inflammatory pathways, particularly through modulation of NF-κB and ISRE signaling pathways.
- Cytotoxicity : Shows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of this compound to enhance its biological activity. Key findings include:
- Modification of Substituents : Altering the substituents at specific sites on the phenyl rings resulted in varying degrees of activity. For instance, removal or substitution of methoxy groups significantly impacted the activation of NF-κB and ISRE pathways .
Table 1: SAR Modifications and Biological Activity
| Compound | Modification | NF-κB Activation (%) | ISRE Activation (%) |
|---|---|---|---|
| 1 | None | 200 | 100 |
| 4 | Remove 2-methoxy | 50 | Inactive |
| 5 | Remove 3-methoxy | 40 | Inactive |
| 6 | Remove 4-chloro | 60 | Inactive |
| 7 | Replace with bromo | 30 | Inactive |
The compound's mechanism involves the inhibition of key inflammatory mediators and signaling pathways. It has been shown to:
- Inhibit NF-κB Activation : By interfering with upstream signaling events, it reduces the transcriptional activation of pro-inflammatory cytokines.
- Modulate Apoptotic Pathways : Induces apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Properties
A series of experiments demonstrated that this compound effectively reduced inflammation in murine models by downregulating TNF-alpha and IL-6 levels. The results indicated a dose-dependent response, highlighting its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
